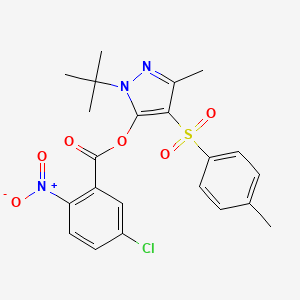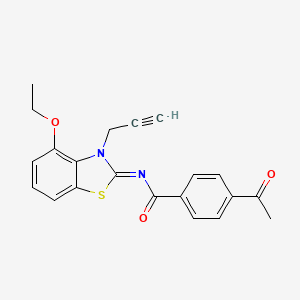
1-(2,5-dimethylbenzyl)-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(2,5-dimethylbenzyl)-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole is a complex molecule that is likely to be of interest due to its indole core and oxadiazole moiety. Indoles and oxadiazoles are prominent scaffolds in medicinal chemistry, often associated with a variety of biological activities. The indole moiety is a common core in natural products and pharmaceuticals, while oxadiazoles are known for their diverse pharmacological properties, including antioxidant and enzyme inhibition activities .
Synthesis Analysis
The synthesis of related indole and oxadiazole derivatives has been reported in the literature. For instance, the synthesis of 2-(indol-2-yl)-1,3,4-oxadiazoles involves cyclodehydration of carbohydrazides, which are derived from methyl indole-2-carboxylates . Another related synthesis involves the catalytic hydrogenation of 1,2,4-oxadiazoles to form 2-(acylamino)indoles, which can further undergo transformation to novel heterocyclic ring systems . Although the exact synthesis of this compound is not described, these methods provide insight into potential synthetic routes that could be adapted for its preparation.
Molecular Structure Analysis
The molecular structure of indole and oxadiazole derivatives is often confirmed by spectroscopic methods such as NMR, FT-IR, and mass spectrometry . X-ray crystallographic analysis can also be employed to determine the precise three-dimensional arrangement of atoms within the molecule . The structure of the compound would likely exhibit characteristic signals in these spectroscopic techniques, indicative of its indole and oxadiazole fragments.
Chemical Reactions Analysis
Indole and oxadiazole derivatives can participate in various chemical reactions. The indole moiety can undergo electrophilic substitution reactions, while oxadiazoles can engage in nucleophilic attacks or act as ligands in coordination chemistry . The specific reactivity of this compound would depend on the electronic and steric effects of the substituents on the indole and oxadiazole rings.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole and oxadiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents can alter these properties significantly. For example, the introduction of methyl groups can increase lipophilicity, which may affect the compound's solubility in various solvents . The compound's stability could be assessed through stress testing under different conditions, such as exposure to light, heat, and various pH levels.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
- Antimicrobial Potential : Compounds related to 1-(2,5-dimethylbenzyl)-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole have shown significant antimicrobial properties. For instance, derivatives of Indole, including those with oxadiazole structures, have been screened for antimicrobial potential (Kalshetty, Gani, & Kalashetti, 2012).
Antioxidant and Anticholinesterase Properties
- Antioxidant and Anticholinesterase Activities : Novel indole-2-carbohydrazides and oxadiazole scaffolds have been found to exhibit antioxidant properties and inhibit acetylcholinesterase, suggesting potential therapeutic applications in oxidative stress and neurological disorders (Bingul et al., 2019).
Anticancer Properties
- Antiproliferative Effects : Schiff bases derived from 1,3,4-thiadiazole compounds showed antiproliferative properties against cancer cell lines, with some compounds exhibiting high DNA protective ability against oxidative stress (Gür et al., 2020).
- Anticancer Activity : Indole derivatives containing 1,3,4-oxadiazole have been synthesized and screened for their anticancer activity. Some of these compounds demonstrated remarkable cytotoxic activity against tumor cell lines (Wang et al., 2012).
Synthesis and Biological Screening
- Novel Indole Derivatives : The synthesis and biological screening of novel indole derivatives containing 1,3,4-oxadiazole have been conducted. These compounds exhibited anti-inflammatory and antiproliferative activities, suggesting potential pharmaceutical applications (Rapolu et al., 2013).
Eigenschaften
IUPAC Name |
2-[1-[(2,5-dimethylphenyl)methyl]indol-2-yl]-5-methyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c1-13-8-9-14(2)17(10-13)12-23-18-7-5-4-6-16(18)11-19(23)20-22-21-15(3)24-20/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZJXHXUADSLDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid](/img/structure/B2530569.png)

![3-(benzenesulfonyl)-N-[2-(4-chlorophenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2530572.png)
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-phenylmethanesulfonamide](/img/structure/B2530573.png)


![1-[4-(2-Methylprop-2-enyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2530577.png)
![2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2530578.png)
![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2530582.png)


![N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide](/img/structure/B2530587.png)
![ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2530588.png)
